

α -L-Galactopyranose: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

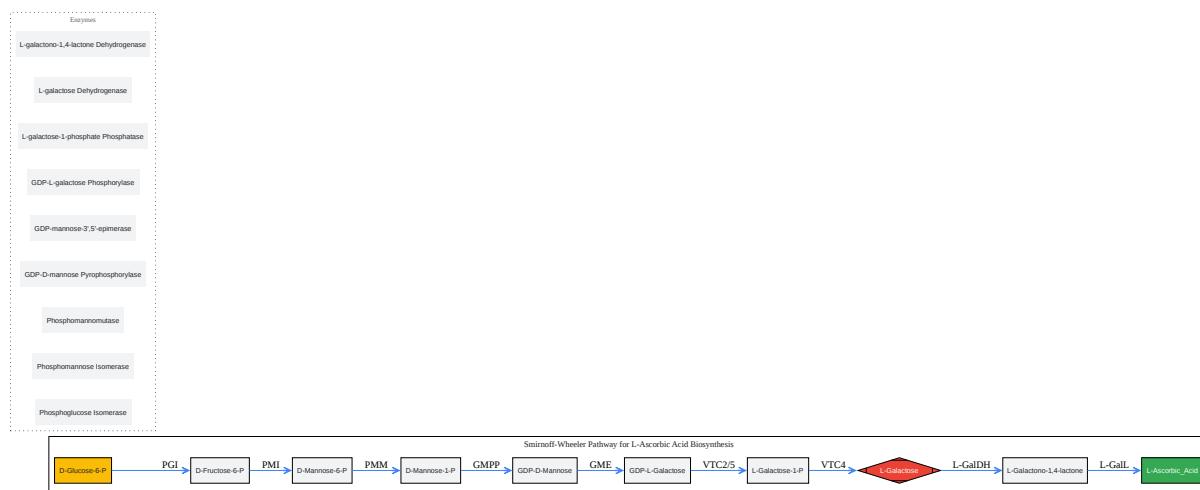
Compound Name: *alpha*-L-Galactopyranose

Cat. No.: B8777161

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of α -L-Galactopyranose, a key carbohydrate intermediate with significant roles in plant biology and potential applications in drug development. This document is intended for researchers, scientists, and professionals in the fields of carbohydrate chemistry, biochemistry, and pharmaceutical sciences, offering a centralized resource for its chemical identity, biological significance, and relevant experimental methodologies.

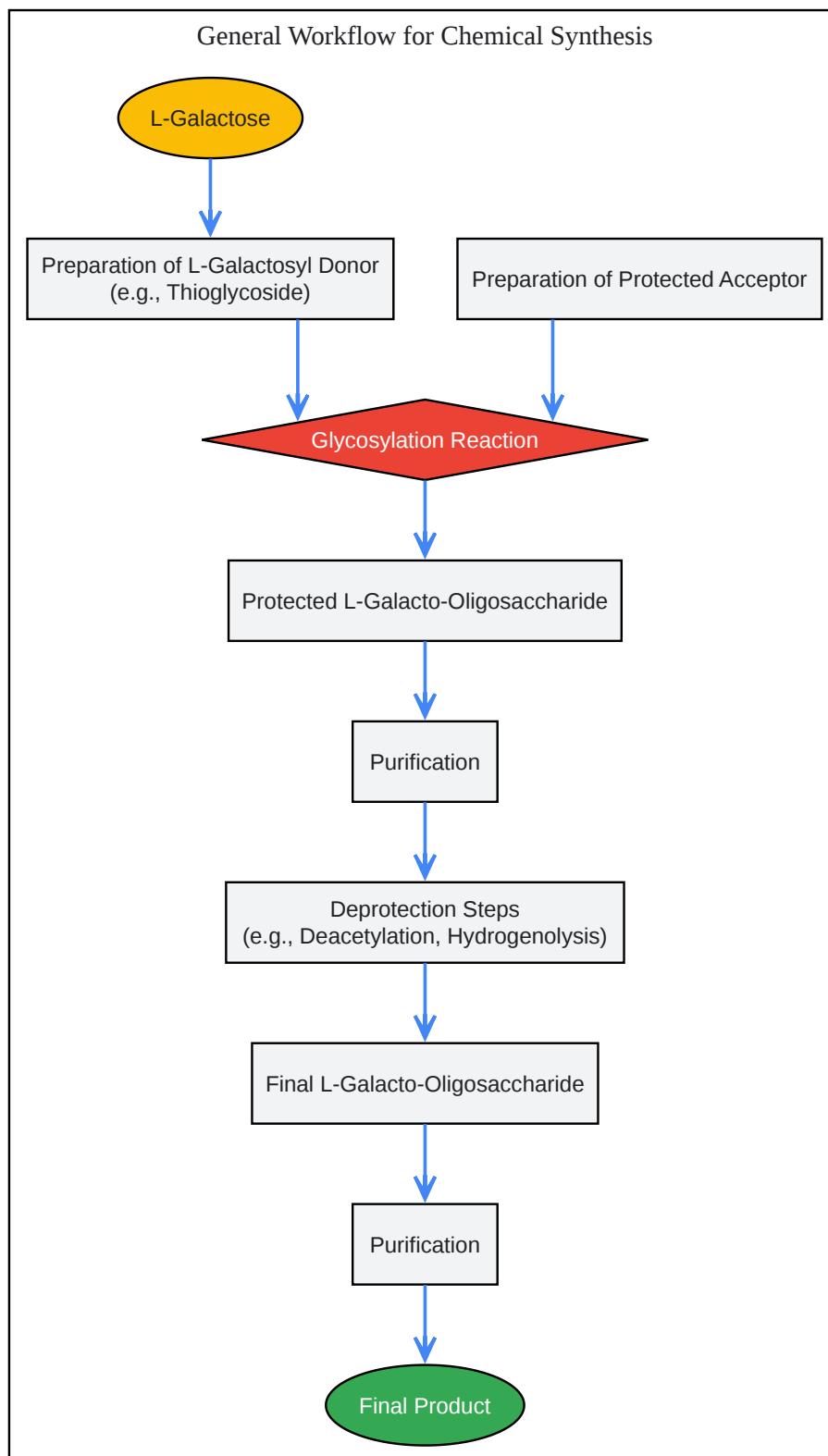

Chemical Identifiers and Properties

α -L-Galactopyranose is the L-enantiomer of the more common α -D-Galactopyranose. Its distinct stereochemistry is the basis for its unique biological roles. Below is a summary of its key chemical identifiers and physical properties.

Identifier Type	Value	Citation
CAS Number	12772-65-5	[1]
PubChem CID	439583	[1]
Molecular Formula	C6H12O6	[1]
Molecular Weight	180.16 g/mol	[1]
IUPAC Name	(2R,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol	
InChI	InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m0/s1	
InChIKey	WQZGKKKJIJFFOK-SXUWKVJYSA-N	
Canonical SMILES	C([C@H]1--INVALID-LINK--O)O>C@HO)O	
Physical Description	Solid	
Melting Point	163 - 165 °C	
Synonyms	ALPHA-L-GALACTOPYRANOSE, L-Galactose	[1]

Biological Significance: The Smirnoff-Wheeler Pathway

In contrast to D-galactose, which is primarily metabolized through the Leloir pathway for energy production, L-galactose plays a crucial role in the biosynthesis of L-ascorbic acid (Vitamin C) in higher plants.[\[2\]](#) This metabolic route is known as the Smirnoff-Wheeler pathway, where α -L-Galactopyranose serves as a key intermediate.[\[2\]](#) The pathway begins with D-glucose-6-phosphate and proceeds through a series of enzymatic reactions to yield L-ascorbic acid, a vital antioxidant in plants.[\[2\]](#)


[Click to download full resolution via product page](#)**Smirnoff-Wheeler Pathway for L-Ascorbic Acid Biosynthesis in Plants.**

Experimental Protocols

Detailed, publicly available protocols for the specific synthesis and purification of α -L-Galactopyranose are not readily found in the literature. However, general methodologies for the synthesis of L-galactose-containing oligosaccharides and the analysis of L-sugars provide a foundational approach for researchers.

General Workflow for Chemical Synthesis of L-Galactose-Containing Oligosaccharides

The chemical synthesis of oligosaccharides containing L-galactose typically involves the preparation of a protected L-galactosyl donor, which is then reacted with a suitable acceptor molecule. This is followed by deprotection steps to yield the final oligosaccharide.^[3]

[Click to download full resolution via product page](#)

General workflow for the chemical synthesis of an L-galactose-containing oligosaccharide.

Methodology:

- Preparation of L-Galactosyl Donor: L-galactose is first converted into a suitable glycosyl donor, such as a thioglycoside, by introducing a leaving group at the anomeric position and protecting the hydroxyl groups.
- Preparation of Protected Acceptor: The acceptor molecule, which can be another monosaccharide or an oligosaccharide, is prepared with appropriate protecting groups to ensure regioselective glycosylation.
- Glycosylation Reaction: The L-galactosyl donor and the protected acceptor are reacted in the presence of a promoter, such as N-iodosuccinimide (NIS) and triflic acid (TfOH), at low temperatures to form the desired glycosidic linkage.^[3]
- Purification: The resulting protected oligosaccharide is purified using column chromatography.
- Deprotection: The protecting groups are removed in a stepwise manner, for example, through deacetylation followed by hydrogenolysis, to yield the final L-galacto-oligosaccharide.^[3]
- Final Purification: The final product is purified to homogeneity.

Purification of L-Galactose Derivatives

The purification of L-galactose and its derivatives often involves chromatographic techniques. For instance, in the enzymatic production of 3,6-anhydro-L-galactose from agarose, the final product is purified from D-galactose using adsorption and gel permeation chromatography.^[4] A patent also describes a method for purifying 3,6-anhydro-L-galactose by using microorganisms that selectively metabolize the contaminating D-galactose.^[5]

Analytical Methodology: ^1H NMR Spectroscopy for Enantiomeric Differentiation

Distinguishing between L- and D-galactose is crucial for confirming the stereochemistry of synthetic products and for analyzing biological samples. A ^1H NMR spectroscopy method has been developed for this purpose.

Protocol:

- Derivatization: The galactose enantiomers are reacted with L-cysteine methyl ester hydrochloride in deuterated pyridine directly in an NMR tube. This reaction forms diastereomeric thiazolidine derivatives.[6]
- ¹H NMR Analysis: The ¹H NMR spectra of the resulting diastereomers will exhibit distinct chemical shifts and coupling constants for the anomeric proton (H-2).
 - D-galactose derivative: Shows a set of two doublet signals at approximately δ 5.64 ($J = 8.4$ Hz) and δ 5.40 ($J = 6.0$ Hz).[6]
 - L-galactose derivative: Exhibits two corresponding doublet signals at approximately δ 5.57 ($J = 8.0$ Hz) and δ 5.35 ($J = 6.1$ Hz).[6]

This method provides a direct and reliable way to determine the enantiomeric composition of galactose samples.

Applications in Drug Development

L-sugars, including L-galactose, are of significant interest in drug development due to their potential to form novel therapeutics with improved properties.[7]

- L-Nucleoside Analogues: L-sugars are integral components in the synthesis of L-nucleoside analogues, which have shown potent antiviral and anticancer activities. The unnatural stereochemistry of these analogues can lead to increased metabolic stability and reduced toxicity compared to their D-counterparts.[7]
- Targeted Drug Delivery: Galactose and its derivatives can be used in drug delivery systems. Galactosylated prodrugs have been developed to target specific cell receptors, such as the asialoglycoprotein receptor on hepatocytes, enabling targeted drug delivery to the liver.[7][8]
- Bioactive Molecules: L-galactose is a component of various bioactive molecules, including antibiotics and glycopeptides.[7] The synthesis of 3,6-anhydro-L-galactose, a derivative of L-galactose, has been explored for its anti-inflammatory and immunosuppressive effects.[9]

The unique properties of L-galactose and its derivatives continue to be an active area of research, with the potential for the development of new therapeutic agents and research tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha-L-Galactopyranose | C6H12O6 | CID 439583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108884120B - Method for purifying 3, 6-anhydro-L-galactose - Google Patents [patents.google.com]
- 6. Detecting and Differentiating Monosaccharide Enantiomers by ^1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [α -L-Galactopyranose: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8777161#alpha-l-galactopyranose-cas-number-and-chemical-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com